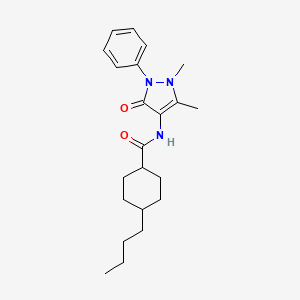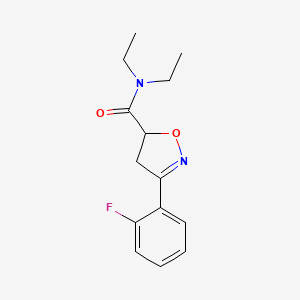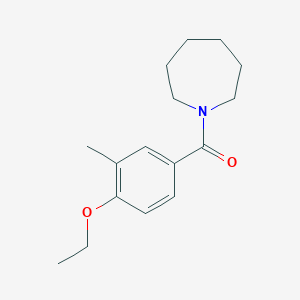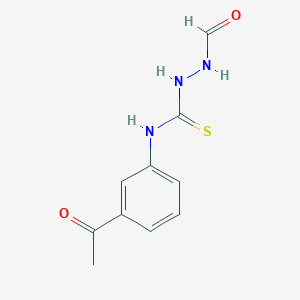
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
Übersicht
Beschreibung
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H31N3O2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.24162724 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the notable applications of this compound is in the field of cancer research. A study by Ghorab, El-Gazzar, and Alsaid (2014) utilized a derivative of this compound to investigate its anticancer potential. They synthesized various pyrazolone derivatives and evaluated them against a human tumor breast cancer cell line MCF7. Some of these compounds exhibited significant anti-breast cancer activity, demonstrating their potential in cancer therapy (Ghorab, El-Gazzar, & Alsaid, 2014).
Structural Characterization and Derivative Synthesis
Mnguni and Lemmerer (2015) conducted a structural study of 4-aminoantipyrine and its Schiff base derivatives, including derivatives of the subject compound. They synthesized and characterized these derivatives to investigate changes in hydrogen-bonding motifs, which are crucial for understanding the compound's interaction in various biological processes (Mnguni & Lemmerer, 2015).
Molecular Interaction Studies
In 2020, Saeed et al. reported on the synthesis, X-ray structure, and DFT calculations of antipyrine derivatives, including the subject compound. This study's focus was on understanding the molecular interactions and structural characteristics of these compounds, which is vital for their application in various scientific domains, including material science and drug design (Saeed et al., 2020).
Synthesis of Heterocyclic Compounds
Fadda et al. (2012) utilized the subject compound as a key intermediate in the synthesis of various heterocyclic compounds. Their work highlights the compound's role in the synthesis of diverse chemical structures, which could have applications in pharmaceuticals and chemical research (Fadda, Etman, El-Seidy, & Elattar, 2012).
Biological Evaluation
Another study by Saeed et al. (2015) synthesized a series of substituted benzamides using a non-steroidal anti-inflammatory drug as a starting point. This study is an example of how derivatives of the subject compound can be evaluated for potential biological applications, including their interaction with human enzymes (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Wirkmechanismus
Target of Action
It has been reported that the compound was docked with ampicillin-ctx-m-15 . This suggests that the compound may have potential interactions with bacterial proteins, possibly acting as an antimicrobial agent.
Mode of Action
The compound’s interaction with its targets involves binding interactions between the ligand and the targeted amino acids . The best binding score reported was -5.26 kcal/mol , indicating a strong interaction between the compound and its target. This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, a study mentioned a weak weight loss up to 120 °C for a similar compound, which could be ascribed to the evaporation of adsorbed water .
Zukünftige Richtungen
Future research could focus on further characterization of “4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide” and its potential applications. This could include exploring its biological activity, potential uses in various fields of chemistry, and its interactions with other compounds .
Eigenschaften
IUPAC Name |
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-4-5-9-17-12-14-18(15-13-17)21(26)23-20-16(2)24(3)25(22(20)27)19-10-7-6-8-11-19/h6-8,10-11,17-18H,4-5,9,12-15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJSNWVCDZUIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(allyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B4785731.png)
![3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4785738.png)
![3-chloro-2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4785740.png)
![5-[(butylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4785749.png)
![dimethyl 5-({[2-(diphenylacetyl)hydrazino]carbonothioyl}amino)isophthalate](/img/structure/B4785751.png)


![1-benzyl-4-[4-(4-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4785774.png)
![4-{3-[(4-chlorophenyl)thio]propanoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4785790.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4785797.png)
![1-(3-methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4785805.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4785838.png)
